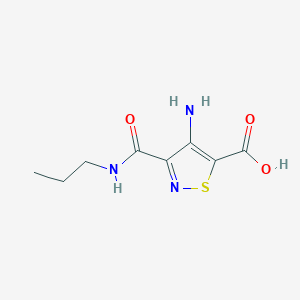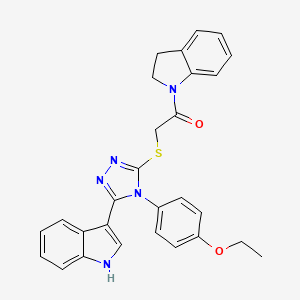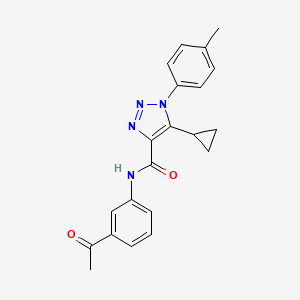
N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves multi-step reactions starting from various aromatic or heteroaromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine . Similarly, the synthesis of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide involved condensation reactions . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was determined, revealing the orientation of the cyclopropyl and benzene rings . This information is crucial for understanding the 3D conformation of the molecule, which can influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. The 1,3-dipolar cycloaddition is a common method for synthesizing 5-amino-1,2,4-triazoles, as demonstrated in the synthesis involving carbodiimides and nitrilimines . This reaction showcases the versatility of triazole compounds in forming new bonds and structures, which could be relevant for the compound under discussion.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be studied using a range of spectroscopic techniques. For instance, compounds similar to the one have been characterized using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These methods provide detailed information about the molecular fingerprints of the compounds, which can be used to deduce their purity, stability, and functional groups.
科学的研究の応用
Mechanistic Insights in Cyclization Reactions
Research into the cyclization of (2-ethynylphenyl)triazenes, a related area of study, has provided valuable mechanistic insights, suggesting a carbene pathway for cyclization to isoindazole. These findings may parallel investigations into similar compounds like N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, highlighting the complexity and versatility of cyclization reactions in synthetic chemistry (Kimball, Weakley, Herges, & Haley, 2002).
Synthesis and Properties of Polymeric Materials
In the realm of materials science, the synthesis of hyperbranched aromatic polyimides from monomers including similar triazole derivatives showcases the potential of these compounds in creating new materials with desirable thermal and chemical properties. Such research underscores the role of this compound analogs in advancing polymer chemistry and engineering (Yamanaka, Jikei, & Kakimoto, 2000).
Antipathogenic and Antimicrobial Activities
The exploration of thiourea derivatives for their antipathogenic activity against bacterial strains, as seen in studies on compounds with structural similarities, indicates a potential application of this compound in the development of novel antimicrobial agents. Such research could lead to the discovery of new treatments for bacterial infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescent Properties for Diagnostic Applications
The synthesis and investigation of fluorescent properties of 1,2,3-triazole derivatives, including those with acetyl and methyl substituents, present an avenue for the use of this compound in diagnostic and imaging applications. Such compounds could serve as fluorescent markers or probes in biological research and medical diagnostics (Kamalraj, Senthil, & Kannan, 2008).
特性
IUPAC Name |
N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-6-10-18(11-7-13)25-20(15-8-9-15)19(23-24-25)21(27)22-17-5-3-4-16(12-17)14(2)26/h3-7,10-12,15H,8-9H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUQJKPYBEYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



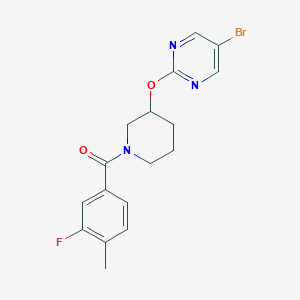
![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)
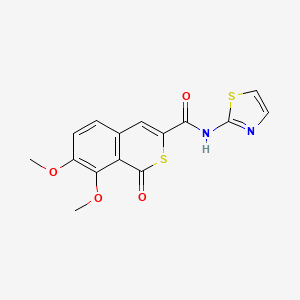
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)
![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
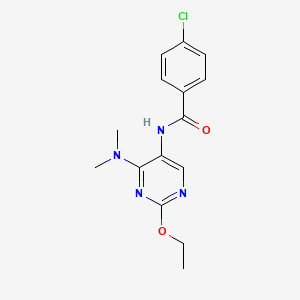
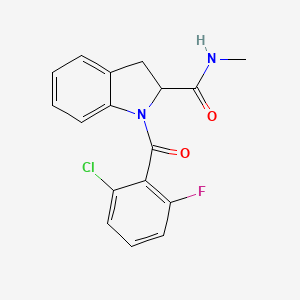
![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)
